3-Hydroxy-7,8-dihydroquinolin-5(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-4-7-8(10-5-6)2-1-3-9(7)12/h4-5,11H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKWDFYLRRFKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)O)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Hydroxy 7,8 Dihydroquinolin 5 6h One and Its Analogues
Historical and Pioneering Synthetic Approaches to Dihydroquinolinones
The foundational methods for constructing quinoline (B57606) and dihydroquinoline skeletons have historically included named reactions such as the Skraup, Friedländer, and Combes syntheses. nih.gov These often require harsh conditions, like the use of strong acids. nih.gov A modification of the historic Skraup synthesis is considered a reference route for building 1,2-dihydroquinolines. researchgate.net
Pioneering work in the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives specifically involved the cyclization reaction between propiolaldehyde or its ester derivatives (like methyl or ethyl propiolate) and 3-amino-2-cyclohexen-1-ones. clockss.orggoogle.com Another early approach was the three-component condensation of 1,3-cyclohexanediones, β-enaminones or α,β-unsaturated aldehydes, and ammonium (B1175870) acetate (B1210297), often facilitated by various catalysts. clockss.org These methods, while foundational, sometimes suffered from limitations such as low yields, poor selectivity, and harsh reaction conditions. google.com
Modern Synthetic Strategies for 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one
Contemporary synthetic chemistry has focused on developing more efficient, milder, and diverse routes to dihydroquinolinones. These modern strategies often prioritize atom economy, operational simplicity, and the ability to generate molecular diversity.
Cyclocondensation remains a cornerstone for synthesizing the dihydroquinolinone framework. A facile and efficient one-pot synthesis of 3-substituted 7,8-dihydroquinolin-5(6H)-ones has been developed through the cyclocondensation of 3-amino-2-cyclohexen-1-ones with 2-(hetero)arylvinamidinium salts. clockss.org This method is noted for its simple operation, mild reaction conditions, and high yields. The proposed mechanism involves an initial attack of the enamine's amino group on the vinamidinium salt, followed by elimination, cyclization, and a second elimination to afford the final product. clockss.org
Another approach involves the reaction of guanidine (B92328) derivatives with diarylidencyclohexanones. nih.gov The mechanism is proposed to start with a Michael addition of the guanidine to an olefinic bond of the enone, followed by an intramolecular reaction between the amine and keto groups, and subsequent dehydration and aromatization to form the tetrahydroquinazoline (B156257) ring, a related heterocyclic system. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Dihydroquinolinone Analogues
| Starting Material 1 | Starting Material 2 | Base/Catalyst | Solvent | Product | Yield (%) | Reference |
| 3-Amino-2-cyclohexen-1-one (B1266254) | 2-Arylvinamidinium salt | NaH | DMF | 3-Aryl-7,8-dihydroquinolin-5(6H)-one | High | clockss.org |
| Diarylidencyclohexanone | Guanidine hydrochloride | NaH | DMF | 8-(Arylidene)-4-(aryl)5,6,7,8-tetrahydroquinazolin-2-ylamine | 19-28 | nih.gov |
| 2-Aminobenzaldehyde (N-prenylated) | - | Hydrazine | Isopropanol | 1,2-Dihydroquinoline derivative | 82 | nih.gov |
Multicomponent reactions (MCRs) are highly valued for their efficiency, converging multiple starting materials into a complex product in a single step, which enhances atom and step economy. researchgate.netub.edu Several MCRs have been developed for dihydroquinolinone synthesis.
One notable method involves a three-component condensation of 1,3-cyclohexanediones, various aldehydes, and ammonium acetate, which can be conducted without a catalyst under ultrasound irradiation in water to produce dihydroquinolines in high yields. researchgate.net Another strategy for preparing 7,8-dihydroquinolin-5(6H)-one derivatives utilizes a base-catalyzed reaction between a Baylis-Hillman adduct, a 1,3-cyclohexanedione (B196179) derivative, and subsequently, ammonium acetate or aqueous ammonia (B1221849). google.com This process is lauded for its mild conditions, high selectivity, and good yields. google.com MCRs have also been employed to create diverse libraries of related heterocyclic frameworks, such as pyrazolo[1,5-a]quinolines, from cyclic ketones and other reagents. nih.gov
Table 2: Multicomponent Reactions for Dihydroquinolinone Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 1,3-Cyclohexanedione | Aldehyde | Ammonium Acetate | Ultrasound, Water, 60°C | Dihydroquinoline | 90-97 | researchgate.net |
| Baylis-Hillman Adduct | 1,3-Cyclohexanedione | Ammonium Acetate | Base, 0-100°C | 7,8-Dihydroquinolin-5(6H)-one derivative | Good | google.com |
| 6-Aminoindazole | Aryl Aldehyde | 1,3-Dione | Mild conditions | Fused Quinoline Derivatives | N/A | researchgate.net |
| Arylhydrazonopyrazole | Cyclic Ketone | Aromatic Aldehyde | Ionic liquid catalyst | Pyrazolo[1,5-a]quinoline (B13874262) | High | nih.gov |
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. researchgate.netnih.gov A one-step, microwave-assisted protocol has been successfully demonstrated for the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one, a close analogue of the title compound. wjbphs.com This reaction proceeds via a sequential in situ Michael addition, cyclization, and aromatization, starting from cyclohexane-1,3-dione and methacrylic acid with proline as a catalyst, achieving a 98% yield. wjbphs.com
Furthermore, a rapid, one-pot, three-step microwave-assisted method was developed to generate a large library of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives from 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and various cyanoacetamides. nih.gov
The development of organocatalytic and metal-free synthetic routes aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. Proline, an amino acid, has been used as an organocatalyst in the microwave-assisted synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one. wjbphs.com
In the broader context of dihydroquinolinone synthesis, metal-free approaches include photoredox cyclizations of N-arylacrylamides using an organic light-emitting molecule as the photocatalyst. organic-chemistry.org Another method involves a tetralone-mediated photocyclization of N-arylacrylamides. organic-chemistry.org Additionally, catalyst-free MCRs performed in water under ultrasound irradiation provide an environmentally benign pathway to dihydroquinolines. researchgate.net Asymmetric organocatalysis has also been applied to the synthesis of related dihydroisoquinolinones using quinine-based squaramide catalysts to achieve high enantioselectivity. nih.gov
Utilization of Key Precursors in Dihydroquinolinone Construction
The synthesis of the this compound scaffold and its analogues relies on a range of readily available or specifically prepared precursors.
Cyclic 1,3-Diketones: Cyclohexane-1,3-dione and its derivatives are fundamental building blocks, serving as the carbocyclic portion of the final quinolinone structure. clockss.orggoogle.comwjbphs.com
Enamines and Enaminones: 3-Amino-2-cyclohexen-1-one, formed in situ from cyclohexane-1,3-dione and an ammonia source, is a crucial intermediate that reacts with various electrophiles to initiate cyclization. clockss.orggoogle.com
Unsaturated Carbonyl Compounds & Precursors: α,β-Unsaturated aldehydes and ketones, or reagents that form them in situ like vinamidinium salts and Baylis-Hillman adducts, provide the necessary carbon atoms to complete the pyridine (B92270) ring. clockss.orggoogle.com Methacrylic acid is used to form a 3-methyl substituted analogue. wjbphs.com
Nitrogen Source: Ammonium acetate or aqueous ammonia are commonly used as the nitrogen source in multicomponent reactions to form the heterocyclic ring. clockss.orggoogle.comresearchgate.net
N-Arylacrylamides: These precursors are used in radical or photochemical cyclizations to form dihydroquinolin-2(1H)-ones, a closely related structural isomer. organic-chemistry.orgmdpi.com
Cyclohexane-1,3-dione Derivatives as Building Blocks
A cornerstone in the synthesis of the 7,8-dihydroquinolin-5(6H)-one scaffold is the use of cyclohexane-1,3-dione and its derivatives as key starting materials. These cyclic diketones provide the foundational six-membered carbocyclic portion of the final quinolinone structure.
A prominent method involves the reaction of a cyclohexane-1,3-dione derivative with a Morita-Baylis-Hillman (MBH) adduct, followed by cyclization with an ammonia source like ammonium acetate. google.com In this approach, the cyclohexane-1,3-dione undergoes a Michael addition with the activated alkene of the MBH adduct, which is then followed by an intramolecular condensation and cyclization to form the dihydropyridine (B1217469) ring fused to the cyclohexane (B81311) ring.
For instance, the reaction of 5,5-dimethyl-1,3-cyclohexanedione with various MBH adducts in the presence of a base catalyst and subsequently ammonium acetate provides a direct route to the corresponding 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one derivatives. google.com The choice of catalyst and solvent can influence reaction efficiency and yield.
| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Yield | Ref |
| 5,5-Dimethyl-1,3-cyclohexanedione | Methyl 2-(acetoxy(phenyl)methyl)acrylate | K₂CO₃, then NH₄OAc | 3-Hydroxy-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one | 85.3% | google.com |
| 5,5-Dimethyl-1,3-cyclohexanedione | Methyl 2-(acetoxy(3-nitrophenyl)methyl)acrylate | K₂CO₃, then NH₄OAc | 3-Hydroxy-7,7-dimethyl-2-(3-nitrophenyl)-7,8-dihydroquinolin-5(6H)-one | 88.2% | google.com |
| 1,3-Cyclohexanedione | Methyl 2-(acetoxy(phenyl)methyl)acrylate | K₂CO₃, then NH₄OAc | 3-Hydroxy-2-phenyl-7,8-dihydroquinolin-5(6H)-one | 82.5% | google.com |
This table illustrates the synthesis of various this compound analogues using cyclohexane-1,3-dione derivatives as the primary building block.
Morita-Baylis-Hillman Adducts in Annulation Reactions
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that produces densely functionalized allylic alcohols, known as MBH adducts. mdpi.comresearchgate.net These adducts have proven to be exceptionally versatile intermediates for the synthesis of complex heterocyclic systems, including dihydroquinolinones. google.comkoreascience.kr
In the context of 7,8-dihydroquinolin-5(6H)-one synthesis, MBH adducts serve as a three-carbon component that reacts with a 1,3-dicarbonyl compound (the cyclohexane-1,3-dione) and an ammonia source in a one-pot annulation (ring-forming) reaction. google.com A key patent describes a method where an MBH adduct is first reacted with a 1,3-cyclohexanedione derivative under basic catalysis. google.com This is followed by the addition of ammonium acetate or aqueous ammonia, which triggers a cyclization and dehydration sequence to yield the final dihydroquinolinone product. google.com
This one-pot procedure is highly modular, allowing for the synthesis of a diverse library of substituted dihydroquinolinones by simply varying the aldehyde and the activated alkene used to create the initial MBH adduct. For example, starting from MBH adducts derived from various substituted benzaldehydes allows for the introduction of different aryl groups at the 2-position of the quinolinone ring. google.com
| Morita-Baylis-Hillman Adduct | Cyclohexanedione Derivative | Base Catalyst | Solvent | Product | Yield | Ref |
| Methyl 2-(acetoxy(phenyl)methyl)acrylate | 5,5-Dimethyl-1,3-cyclohexanedione | K₂CO₃ | Acetone | 3-Hydroxy-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one | 85.3% | google.com |
| Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate | 5,5-Dimethyl-1,3-cyclohexanedione | K₂CO₃ | Acetone | 2-(4-Chlorophenyl)-3-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | 86.1% | google.com |
| Methyl 2-(acetoxy(4-methylphenyl)methyl)acrylate | 5,5-Dimethyl-1,3-cyclohexanedione | K₂CO₃ | Acetone | 3-Hydroxy-7,7-dimethyl-2-(p-tolyl)-7,8-dihydroquinolin-5(6H)-one | 84.7% | google.com |
| Methyl 2-(acetoxy(3-phenyl)methyl)acrylate | 5,5-Dimethyl-1,3-cyclohexanedione | K₂CO₃ | Acetone | 3-Benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | 80.1% | google.com |
This table showcases the utility of various Morita-Baylis-Hillman adducts in the one-pot synthesis of substituted 3-Hydroxy-7,8-dihydroquinolin-5(6H)-ones.
Principles of Green Chemistry in Dihydroquinolinone Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The synthesis of quinoline and its derivatives has been a target for green innovation, moving away from classical methods that often require high temperatures, hazardous solvents, and long reaction times, which have negative economic and environmental impacts. nih.gov
The synthesis of 7,8-dihydroquinolin-5(6H)-one via the reaction of MBH adducts and cyclohexane-1,3-diones aligns with several green chemistry principles:
Atom Economy and One-Pot Synthesis : The one-pot reaction that combines the MBH adduct, cyclohexane-1,3-dione, and an ammonia source into the final product is a prime example of maximizing atom economy. google.com By telescoping multiple reaction steps into a single procedure without isolating intermediates, this method reduces solvent waste, energy consumption, and purification steps. google.commdpi.com
Milder Reaction Conditions : The described syntheses are often carried out at moderate temperatures (e.g., 0 to 100 °C), avoiding the high energy input required for many traditional condensation reactions. google.com
Reduced Environmental Pollution : By achieving high yields and selectivity in a one-pot process, the methodology minimizes the formation of byproducts and simplifies waste streams, leading to less environmental pollution. google.com
Use of Greener Solvents : While some procedures use solvents like acetone, the field is moving towards more benign options. google.com Research into the synthesis of related nitrogen heterocycles has demonstrated the feasibility of using aqueous ethanol, a greener and recyclable solvent system. rsc.org
These modern approaches represent a significant advancement over classical methods, offering pathways that are not only efficient and versatile but also more sustainable and environmentally conscious. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Hydroxy 7,8 Dihydroquinolin 5 6h One
Fundamental Reaction Pathways and Transformations
The reactivity of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one is characterized by the interplay of its constituent functional groups. The enol-like hydroxyl group can undergo reactions typical of phenols and enols, while the ketone and the vinylogous amide system present opportunities for both nucleophilic and electrophilic attacks.
Key transformations of the 7,8-dihydroquinolin-5(6H)-one core often begin with its synthesis, which itself is a testament to fundamental reaction pathways. One of the common methods for constructing this heterocyclic system is through the cyclocondensation of 3-amino-2-cyclohexen-1-ones with various electrophilic partners. clockss.org For instance, reaction with propiolaldehyde or its equivalents can lead to the formation of the dihydroquinolinone ring system. clockss.org
Furthermore, the 7,8-dihydroquinolin-5(6H)-one skeleton can be a precursor to fully aromatic quinoline (B57606) systems. Aromatization can be achieved through various oxidative methods, which often involve the introduction of a double bond in the cyclohexenone ring. This transformation is a critical step in the synthesis of many biologically active quinoline derivatives.
Proposed Mechanistic Rationales for Dihydroquinolinone Formation and Derivatization
The formation and subsequent reactions of this compound are governed by established mechanistic principles of organic chemistry. These include electrophilic and nucleophilic interactions, as well as pericyclic reactions.
Electrophilic and Nucleophilic Reaction Mechanisms
The synthesis of substituted 7,8-dihydroquinolin-5(6H)-ones often involves the nucleophilic character of an enamine intermediate. In a common synthetic route, a 1,3-cyclohexanedione (B196179) is reacted with an amine to form a 3-amino-2-cyclohexen-1-one (B1266254). This enamine then acts as a nucleophile, attacking an electrophilic three-carbon unit. For example, in the reaction with symmetrical 2-(hetero)arylvinamidinium salts, the amino group of the enamine attacks an electrophilic carbon of the vinamidinium salt. clockss.org This is followed by the elimination of a leaving group, typically a secondary amine like dimethylamine (B145610). clockss.org
The resulting intermediate then undergoes cyclization. The nucleophilic nitrogen attacks an electrophilic carbon within the same molecule, leading to the formation of the pyridine (B92270) ring of the dihydroquinolinone system. The final step often involves another elimination to afford the stable, conjugated product.
Conversely, the this compound scaffold itself can react with various electrophiles and nucleophiles. The hydroxyl group, being phenolic in nature, can be deprotonated to form a phenoxide, which is a potent nucleophile and can undergo O-alkylation or O-acylation. The electron-rich nature of the aromatic ring also makes it susceptible to electrophilic aromatic substitution, although the substitution pattern will be directed by the existing substituents. The keto group in the dihydrocyclohexenone ring is a classic electrophilic site, susceptible to attack by nucleophiles.
Ring-Closure and Aromatization Processes
The formation of the pyridine ring in 3-substituted 7,8-dihydroquinolin-5(6H)-ones is a key ring-closure event. As mentioned, this often proceeds via an intramolecular cyclization of a linear precursor. One proposed mechanism involves a facile electrocyclic ring closure of an intermediate formed from the reaction of a 3-amino-2-cyclohexen-1-one with an α,β-unsaturated carbonyl compound or its equivalent. clockss.org
The aromatization of the dihydrocyclohexenone ring to a fully aromatic phenol (B47542) or substituted phenol is a significant transformation. This process typically requires an oxidant to remove hydrogen atoms and introduce a double bond. The choice of oxidant and reaction conditions can influence the final product. For some related dihydro-heterocyclic systems, aromatization has been observed to occur spontaneously during certain reactions, particularly if a stable aromatic system can be formed. nih.gov
Advanced Derivatization and Functionalization Strategies
The this compound core is a versatile platform for the introduction of a wide array of functional groups. These modifications can be used to fine-tune the electronic and steric properties of the molecule, which is particularly important in the development of new compounds with specific applications.
Modification of the Hydroxyl Group
The hydroxyl group at the 3-position is a prime site for derivatization. Standard protocols for the alkylation and acylation of phenols can be applied here. For instance, O-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base. The choice of base is crucial to deprotonate the hydroxyl group without promoting other side reactions. Similarly, O-acylation can be carried out using acyl chlorides or anhydrides.
These modifications not only alter the properties of the molecule but can also serve as a protecting group strategy. For example, converting the hydroxyl group to an ether or an ester can prevent it from interfering with subsequent reactions at other positions of the molecule.
Introduction of Diverse Substituents on the Quinoline and Dihydrocyclohexenone Rings
The introduction of substituents on both the pyridine and the dihydrocyclohexenone rings can be achieved through various modern synthetic methodologies. For the pyridine ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. scispace.com These reactions typically require the presence of a halogen substituent on the ring, which can be introduced through electrophilic halogenation.
For the dihydrocyclohexenone ring, the α-position to the carbonyl group is a potential site for functionalization via enolate chemistry. The ketone itself can also undergo reactions such as the Wittig reaction to introduce a carbon-carbon double bond.
Below is a table summarizing some potential derivatization reactions for the this compound scaffold based on the reactivity of analogous systems.
| Reaction Type | Reagents and Conditions | Potential Product |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-Alkoxy-7,8-dihydroquinolin-5(6H)-one |
| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | 3-Acyloxy-7,8-dihydroquinolin-5(6H)-one |
| Electrophilic Halogenation | N-Halosuccinimide (NBS, NCS) | Halo-substituted this compound |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 3-Hydroxy-X-aryl-7,8-dihydroquinolin-5(6H)-one |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-Hydroxy-X-amino-7,8-dihydroquinolin-5(6H)-one |
| Aromatization | Oxidizing agent (e.g., DDQ) | 3,5-Dihydroxyquinoline derivative |
Annulation Reactions Leading to Fused Polycyclic Systems
The scaffold of this compound is a valuable building block in the synthesis of more complex molecular architectures. Its inherent chemical functionalities—an enolizable β-dicarbonyl system, a secondary amine within a dihydropyridine (B1217469) ring, and activated methylene (B1212753) groups—provide multiple sites for further chemical transformations. Annulation reactions, which involve the formation of a new ring fused to the existing dihydroquinolinone core, are a key strategy for constructing novel polycyclic systems. These reactions expand the structural diversity and potential applications of this heterocyclic motif.
Research has demonstrated that the dihydroquinolinone core can undergo cyclocondensation and multicomponent reactions to yield a variety of fused heterocyclic structures. These reactions often proceed through intermediates that are subsequently cyclized to form stable, aromatic, or partially saturated polycyclic compounds. Key examples include the formation of pyran-fused, pyrazole-fused, and other complex heterocyclic systems.
Formation of clockss.orgBenzopyrano[4,3-b]pyridin-5-ones
A notable annulation reaction involves the synthesis of clockss.orgbenzopyrano[4,3-b]pyridin-5-ones, a class of compounds where a chromenone ring is fused to the pyridine moiety of the quinoline system. clockss.org A facile and efficient one-pot synthesis has been developed using the cyclocondensation of 4-aminocoumarin (B1268506) with symmetrical 2-(hetero)arylvinamidinium salts. clockss.org This reaction provides an efficient pathway to access these novel fused polycyclic systems in good to excellent yields.
The proposed mechanism for this transformation begins with a nucleophilic attack by the amino group of aminocoumarin on an electrophilic carbon of the vinamidinium salt. clockss.org This is followed by the elimination of a dimethylamine molecule to form an intermediate. Subsequent intramolecular cyclization of this intermediate, followed by the loss of a second dimethylamine molecule, affords the final clockss.orgbenzopyrano[4,3-b]pyridin-5-one product. clockss.org This electrocyclic ring closure efficiently constructs the fused pyridine ring. clockss.org
Formation of Pyrazolo[1,5-a]quinoline (B13874262) Derivatives
Another significant class of fused polycyclic systems derived from the dihydroquinolinone skeleton is the pyrazolo[1,5-a]quinolines. These compounds can be synthesized through multicomponent reactions. For instance, arylhydrazonopyrazole derivatives have been used in reactions with cyclic ketones, such as the dihydroquinolinone core, and aromatic aldehydes to produce 3,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinoline derivatives. nih.gov These reactions highlight the utility of the dihydroquinolinone as a C-C-N synthon for building fused pyrazole (B372694) rings.
The following table details the synthesis of various pyrazolo[1,5-a]quinoline derivatives through a multicomponent reaction involving an arylhydrazonopyrazole, a cyclic diketone, and an aromatic aldehyde.
| Arylhydrazonopyrazole Reactant | Aldehyde Reactant | Cyclic Ketone | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,5-Dimethyl-4-(2-phenylhydrazono)-4H-pyrazole | Benzaldehyde | Cyclohexane-1,3-dione | 4-(4-Chlorophenyl)-1,3-dimethyl-3,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinoline-6-carbonitrile | 85 | nih.gov |
| 3,5-Dimethyl-4-(2-(4-chlorophenyl)hydrazono)-4H-pyrazole | 4-Chlorobenzaldehyde | Cyclohexane-1,3-dione | 4-(4-Methoxyphenyl)-1,3-dimethyl-3,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinoline-6-carbonitrile | 90 | nih.gov |
| 3,5-Dimethyl-4-(2-(4-methoxyphenyl)hydrazono)-4H-pyrazole | 4-Methoxybenzaldehyde | Dimedone | 4-(4-Chlorophenyl)-1,3,8,8-tetramethyl-3,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinoline-6-carbonitrile | 88 | nih.gov |
Role of N,N-Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA)
Reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) are instrumental in facilitating annulation reactions. DMF-DMA acts as a one-carbon synthon and an activating agent. scirp.orgresearchgate.net It can react with both active methylene groups and amino groups present in a molecule. For example, in a three-component reaction, DMF-DMA can react with 1,3-dicarbonyl compounds and 1,1-enediamines to produce highly functionalized 2-aminopyridine (B139424) derivatives, including structures based on the 7,8-dihydroquinolin-5(6H)-one framework. nih.gov The reaction proceeds by forming an enamine intermediate with the dicarbonyl compound, which then reacts with the enediamine, ultimately leading to cyclization and the formation of the fused pyridine ring. scirp.orgnih.gov This methodology represents a concise and practical route to novel fused aminopyridines. nih.gov
The following table summarizes the synthesis of various fused aminopyridine derivatives using this cascade reaction.
| 1,1-Enediamine (EDAM) Reactant | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N1,N1-Dimethyl-1-(nitromethylene)methanediamine | Cyclohexane-1,3-dione | 2-(Methylamino)-3-nitro-7,8-dihydroquinolin-5(6H)-one | 88 | nih.gov |
| N1-Benzyl-1-(nitromethylene)methanediamine | Cyclohexane-1,3-dione | 2-(Benzylamino)-3-nitro-7,8-dihydroquinolin-5(6H)-one | 92 | nih.gov |
| N1-(4-Chlorobenzyl)-1-(nitromethylene)methanediamine | Cyclohexane-1,3-dione | 2-((4-Chlorobenzyl)amino)-3-nitro-7,8-dihydroquinolin-5(6H)-one | 91 | nih.gov |
| N1-(4-Chlorobenzyl)-1-(nitromethylene)methanediamine | 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | 2-((4-Chlorobenzyl)amino)-7,7-dimethyl-3-nitro-7,8-dihydroquinolin-5(6H)-one | 90 | nih.gov |
These annulation strategies underscore the versatility of the this compound core in synthetic organic chemistry, providing access to a wide array of complex, fused polycyclic systems with potential applications in medicinal chemistry and materials science. nih.gov
Advanced Spectroscopic and Structural Elucidation of 3 Hydroxy 7,8 Dihydroquinolin 5 6h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including complex heterocyclic systems like dihydroquinolinones.
1H NMR and 13C NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. In derivatives of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one, the chemical shifts, multiplicities, and integration of signals in the ¹H NMR spectrum allow for the assignment of protons in the aromatic and aliphatic regions of the molecule. nih.gov
Typically, aromatic protons on the quinoline (B57606) ring appear in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the ring current. Protons on the saturated carbocyclic ring (at positions 6, 7, and 8) resonate in the upfield aliphatic region (δ 1.5–3.5 ppm). mdpi.com The hydroxyl proton at position 3 can appear over a wide range and may be broadened or exchangeable with deuterium oxide (D₂O).
In the ¹³C NMR spectrum, the carbonyl carbon (C5) is characteristically found in the highly deshielded region (δ > 190 ppm). Carbons of the aromatic ring typically resonate between δ 120–160 ppm, while the aliphatic carbons (C6, C7, C8) appear in the δ 20–40 ppm range. acgpubs.org The specific chemical shifts are sensitive to the nature and position of substituents on the core structure. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Dihydroquinolinone Derivatives
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Aromatic Protons (e.g., H2, H4) | 7.0 - 9.0 | 120 - 160 | Chemical shifts are influenced by the nitrogen heteroatom and substituents. |
| Aliphatic Protons (H6, H7, H8) | 1.5 - 3.5 | 20 - 40 | Multiplicity reveals coupling between adjacent protons. mdpi.com |
| Hydroxyl Proton (3-OH) | Variable (e.g., 5.0 - 13.0) | N/A | Often a broad singlet; can exchange with D₂O. nih.gov |
| Carbonyl Carbon (C5) | N/A | > 190 | Characteristic downfield shift for a ketone. |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Assignment
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. ceon.rs
COSY (Correlation Spectroscopy) : This experiment identifies scalar-coupled protons (typically through 2-3 bonds). sdsu.edu For a dihydroquinolinone derivative, COSY spectra would show cross-peaks between adjacent protons on the aliphatic ring (e.g., H6 with H7, H7 with H8), confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (¹J-coupling). sdsu.edu This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at C7 would show a cross-peak to the ¹³C signal of C7. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.edu It is crucial for connecting different fragments of the molecule. For instance, the aliphatic protons at C6 and C8 would show correlations to the carbonyl carbon at C5, and the aromatic proton at H4 would correlate to C5, thus establishing the quinolinone core structure. ceon.rs
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. researchgate.net For example, NOE correlations could help determine the relative orientation of substituents on the saturated ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govnih.gov
In the IR spectrum of this compound, a broad absorption band is expected in the 3200–3500 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ketone at the C5 position typically gives rise to a strong, sharp band around 1650–1710 cm⁻¹. nih.gov Aromatic C=C and C=N stretching vibrations are observed in the 1500–1620 cm⁻¹ range. scialert.net C-H stretching vibrations from the aromatic and aliphatic parts of the molecule appear around 3000–3100 cm⁻¹ and 2850–3000 cm⁻¹, respectively. mdpi.com
Raman spectroscopy provides complementary information. researchgate.net While the C=O stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations usually produce strong Raman signals, making it a useful tool for characterizing the quinoline core. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| O-H Stretch (Hydroxy) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1650 - 1710 | Strong, Sharp nih.gov |
| C=C / C=N Stretch (Aromatic Ring) | 1500 - 1620 | Medium to Strong scialert.net |
| C-O Stretch (Hydroxy) | 1200 - 1300 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby validating its molecular formula. researchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments coupled with HRMS are used to study the fragmentation pathways of the parent ion. scispace.com This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. wvu.eduwvu.edu The analysis of these fragments provides valuable structural information, confirming the connectivity of the molecular framework. For a dihydroquinolinone derivative, common fragmentation pathways may include the loss of small neutral molecules like CO, H₂O, or ethylene from the saturated ring, as well as cleavages characteristic of the quinoline core. scispace.com This fragmentation pattern serves as a fingerprint that can help identify related structures in complex mixtures.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. researchgate.net This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.
For derivatives of this compound, X-ray analysis would reveal the planarity of the aromatic system and the conformation of the partially saturated ring (e.g., a half-chair conformation). researchgate.net Furthermore, it provides invaluable insight into intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and the ketone oxygen, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net These non-covalent interactions are crucial in determining the physical properties of the solid material.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The absorption pattern is characteristic of the molecule's chromophore—the part of the molecule responsible for light absorption. fiveable.me
The chromophore in this compound is the conjugated system comprising the aromatic ring and the enone moiety. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. wikipedia.org The π → π* transitions, which are typically high-intensity, arise from the excitation of electrons in the conjugated π-system. The n → π* transition, involving the non-bonding electrons on the ketone oxygen, is usually of lower intensity and occurs at a longer wavelength. ufg.br The position of the absorption maxima (λ_max) is sensitive to the solvent polarity and the presence of substituents, which can cause bathochromic (red) or hypsochromic (blue) shifts. fiveable.meijims.com
Table 3: Expected Electronic Transitions for Dihydroquinolinone Chromophores
| Electronic Transition | Typical λ_max Range (nm) | Description |
|---|---|---|
| π → π | 240 - 300 | High-intensity absorption associated with the aromatic and conjugated system. wikipedia.org |
| n → π | > 300 | Lower-intensity absorption involving non-bonding electrons of the carbonyl group. ufg.br |
Computational and Theoretical Chemistry Studies of 3 Hydroxy 7,8 Dihydroquinolin 5 6h One
Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. Methodologies like Density Functional Theory (DFT) are frequently employed to investigate related quinoline (B57606) structures. These studies typically predict electronic structures, frontier molecular orbitals (HOMO-LUMO), and offer computational validation of experimental spectroscopic data. researchgate.netresearchgate.netnih.gov They also allow for the analysis of global reactivity descriptors which help in predicting the chemical behavior of the molecules. researchgate.netsci-hub.se However, specific published data from DFT or ab initio calculations for 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one, including its electronic structure, simulated spectra, or reactivity indices, could not be located.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity, with their energy gap indicating chemical stability. nih.govsci-hub.se For many quinoline derivatives, the HOMO and LUMO energy levels have been calculated to understand their charge transfer properties and chemical reactivity. researchgate.netresearchgate.net Despite the importance of these parameters, specific values for the HOMO-LUMO gap and the distribution of these orbitals for this compound are not available in existing research.
Computational methods are often used to simulate NMR and IR spectra, which can then be compared with experimental data to confirm molecular structures. researchgate.netresearchgate.net While experimental NMR data has been reported for structurally similar compounds, such as 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, a computational validation or simulation of the NMR or IR spectra for this compound itself has not been published. google.com
Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide insight into the chemical reactivity and stability of a molecule. researchgate.netnih.gov These descriptors include chemical potential, hardness, softness, and the electrophilicity index. researchgate.netresearchgate.net Such analyses have been performed for various 8-hydroxyquinoline (B1678124) derivatives to understand their reaction mechanisms and stability. researchgate.netresearchgate.netsci-hub.se Unfortunately, a corresponding analysis for this compound is absent from the scientific literature.
Molecular Modeling and Simulation Approaches
Molecular modeling techniques are essential for studying the dynamic and structural aspects of molecules, such as their preferred shapes and the energetic profiles of their reactions.
The this compound molecule possesses both keto-enol and amine-imine functionalities, suggesting the possibility of tautomerism. The relative stability of different tautomers and conformers is critical for understanding its chemical properties. Studies on related hydroxy-quinolines and similar heterocyclic systems often employ computational methods to determine the most stable tautomeric forms in various environments. nih.govbeilstein-journals.org However, a specific conformational analysis or a study of the tautomeric equilibria for this compound is not documented.
Theoretical chemistry plays a vital role in mapping out the mechanisms of chemical reactions, including identifying intermediates and transition states. The synthesis of dihydroquinolinone derivatives often involves complex reaction pathways. mdpi.comresearchgate.net While mechanisms for the formation of related dihydroquinoline systems have been proposed and sometimes studied computationally, a theoretical investigation into the reaction pathways and transition states specifically involving the synthesis or reactions of this compound has not been reported.
In Silico Approaches to Molecular Interaction Prediction (e.g., Molecular Docking)
In silico techniques, particularly molecular docking, are fundamental in predicting how a molecule like this compound might interact with biological macromolecules. Molecular docking is a computational method that forecasts the preferred orientation of a ligand when bound to a target protein, effectively simulating the "docking" of the molecule into the protein's binding site. nih.gov This process is crucial for rational drug design, as it helps to understand drug-receptor interactions, predict the binding affinity of a compound to its target, and guide the synthesis of more potent and selective derivatives. nih.govnih.gov
The process begins with the three-dimensional structures of both the ligand (in this case, this compound) and the target protein, which is often obtained from crystallographic data in the Protein Data Bank (PDB). jst.go.jp Using sophisticated algorithms, docking software like AutoDock Vina explores numerous possible binding poses of the ligand within the receptor's active site, calculating a "docking score" or binding energy for each pose. nih.govnih.gov A lower binding energy generally indicates a more stable and favorable ligand-protein complex. nih.gov This approach allows researchers to screen vast libraries of compounds against a specific target, prioritizing those with the highest predicted affinity for synthesis and biological testing.
Ligand-Target Interaction Profiling and Binding Mode Analysis
Beyond simply predicting binding affinity, molecular docking provides a detailed picture of the specific interactions that stabilize the ligand-receptor complex. This binding mode analysis is critical for understanding the basis of molecular recognition. rsc.orgnih.gov Key interactions typically identified include:
Hydrogen Bonds: These are crucial for the specificity of ligand binding. Docking simulations can identify which atoms on the ligand (e.g., the hydroxyl group or keto-oxygen of this compound) act as hydrogen bond donors or acceptors with specific amino acid residues in the target's active site. nih.gov For instance, studies on other quinolinone derivatives have shown hydrogen bonding with residues like Tyrosine and Alanine to be critical for bioactivity. rsc.orgnih.gov
Hydrophobic Interactions: The non-polar parts of the ligand, such as the dihydroquinoline ring system, can form favorable interactions with hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Phenylalanine) in the binding pocket. nih.gov
π-π Stacking and π-Cation Interactions: The aromatic portion of the quinolinone ring can engage in π-π stacking with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan, or π-cation interactions with positively charged residues like Lysine or Arginine. jst.go.jp
The analysis of these interactions is often visualized using software that generates 2D and 3D diagrams of the binding pose. nih.gov This detailed profiling helps researchers to understand why a particular compound is active and provides a rational basis for structural modifications to enhance potency or selectivity. For example, if a specific hydrogen bond is deemed essential, chemists can design new derivatives that optimize this interaction.
To illustrate the data obtained from such studies, the following table presents findings from molecular docking analyses of various quinoline and quinolinone derivatives against different biological targets.
| Derivative Class | Target Protein (PDB Code) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Quinolone Derivative (Compound 8i) | DNA Topoisomerase I (1K4T) | Not specified, but strong interaction noted | Interactions visualized via π–cation and π–π stacking | jst.go.jp |
| Quinolone Derivative (Compound 10) | DNA Gyrase | -18.8 | Not specified | nih.gov |
| Quinoline-Pyrimidine Hybrid (Compound 4) | HIV Reverse Transcriptase | -10.67 | Not specified | nih.gov |
| 4-Thiazolidinone Derivative (Compound 31) | Human Dihydroorotate Dehydrogenase (hDHODH) | IC₅₀ = 1.12 µM | Tyr38, Ala55 (water-mediated) | rsc.orgnih.gov |
| 2H-thiopyrano[2,3-b]quinoline Derivative (Compound 4) | Anticancer Peptide CB1a (2IGR) | -6.1 | ILE-8, LYS-11, TRP-12, PHE-15, LYS-16, TRP-25, LYS-26 | nih.gov |
This table is interactive. Click on headers to sort.
Theoretical Structure-Mechanism Relationship Studies
Theoretical studies delve deeper than just static binding poses, aiming to elucidate the relationship between a compound's three-dimensional structure and its biological or chemical mechanism of action. nih.govmdpi.comnih.gov These investigations often employ quantum mechanics (QM) methods, such as Density Functional Theory (DFT), to model electron distribution, molecular orbitals, and reaction pathways. nih.gov
For a compound like this compound, such studies could explore several aspects:
Tautomerism: The compound can exist in different tautomeric forms (e.g., the keto-enol equilibrium of the 3-hydroxy and 5-keto groups). Theoretical calculations can determine the relative stability of these tautomers in different environments (gas phase, solvent), which is crucial as different tautomers may exhibit different binding modes and activities.
Reaction Mechanisms: If the compound is thought to act via covalent modification of a target or to undergo metabolic transformation, QM calculations can map out the entire reaction pathway. mdpi.com This includes identifying transition states and calculating activation energy barriers, providing a detailed mechanistic understanding that is difficult to obtain experimentally. mdpi.com For example, a study on the enzyme kpHIUH used DFT to elucidate how it hydrolyzes its substrate, identifying the rate-limiting step and the roles of key active site residues. mdpi.com
Structure-Activity Relationships (SAR): By computationally modeling a series of related analogues, researchers can build theoretical SAR models. nih.govnih.gov For the quinolinone scaffold, studies have investigated how adding or changing substituents at various positions affects the compound's electronic properties and, consequently, its interaction with a target. nih.gov This allows for the rational design of new compounds with improved activity based on theoretical predictions. wikipedia.org
Prediction of Activity Spectra (PASS) Analysis for Mechanistic Exploration
Prediction of Activity Spectra for Substances (PASS) is a powerful chemoinformatic tool used to predict the likely biological activities of a compound based solely on its 2D structural formula. nih.govyoutube.com The PASS algorithm works by comparing the structural fragments (descriptors) of a query molecule against a massive training set containing hundreds of thousands of compounds with known biological activities. genexplain.combmc-rm.org
For each of several thousand possible activity types, PASS calculates the probability that the compound is active (Pa) and the probability that it is inactive (Pi). youtube.comgenexplain.com The interpretation is as follows:
If Pa > 0.7 , the compound is very likely to exhibit that activity, and it is probably an analogue of a known pharmaceutical.
If 0.5 < Pa < 0.7 , the compound is likely to exhibit that activity, but it may be structurally different from known agents.
If Pa < 0.5 , the chance of finding the activity is lower, but it could represent a novel chemical entity for that target.
A PASS analysis for this compound could generate a wide-ranging list of potential pharmacological effects, molecular mechanisms, and even specific toxicities. nih.govbmc-rm.org This provides a broad, high-level view of the compound's potential biological profile, which is invaluable for mechanistic exploration. It can suggest novel, unexpected activities for a compound, guiding researchers to perform specific biological assays that might not have been previously considered. semanticscholar.org
Below is a hypothetical example of what a PASS prediction might reveal for a compound with a quinolinone core, illustrating how the results can point toward avenues for further investigation.
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Potential Mechanistic Implication |
|---|---|---|---|
| Kinase Inhibitor | 0.685 | 0.012 | Possible anticancer or anti-inflammatory effects via signaling pathway modulation. |
| Topoisomerase II Inhibitor | 0.550 | 0.025 | Suggests potential as an antibacterial or antineoplastic agent. |
| Anti-inflammatory | 0.615 | 0.041 | Correlates with kinase inhibition; suggests testing in inflammation models. |
| CYP450 Substrate | 0.490 | 0.090 | Indicates potential for metabolic transformation, relevant for pharmacokinetic studies. |
| GABA-A Receptor Antagonist | 0.320 | 0.150 | Lower probability, but suggests a potential, novel CNS-related activity to explore. |
This table is interactive and presents hypothetical data for illustrative purposes.
By integrating these diverse computational and theoretical approaches, researchers can construct a comprehensive profile of this compound, significantly accelerating its evaluation as a potentially valuable chemical entity.
Role As a Synthetic Scaffold and Precursor in Organic Chemistry
Building Block for the Synthesis of Complex Heterocyclic Frameworks
The inherent reactivity of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one and its parent scaffold makes it an excellent starting point for synthesizing more intricate heterocyclic systems. Various synthetic methodologies have been developed to utilize this core structure.
One-pot multi-component reactions are particularly effective for this purpose. For instance, the cyclocondensation of 3-amino-2-cyclohexen-1-ones with symmetrical 2-(hetero)arylvinamidinium salts provides an efficient route to novel 3-substituted 7,8-dihydroquinolin-5(6H)-ones. rsc.org This method is noted for its simple operation, mild reaction conditions, and high yields. rsc.org Similarly, three-component condensations involving 1,3-cyclohexanediones, α,β-unsaturated aldehydes, and an ammonium (B1175870) source are widely used to produce the dihydroquinolinone core. rsc.org
The scaffold serves as a precursor to a variety of fused ring systems. Research has demonstrated its utility in creating pyrazolo[1,5-a]quinoline (B13874262) derivatives, which have shown potential as antiproliferative agents. nih.gov The synthesis involves multicomponent reactions with arylhydrazonopyrazole derivatives, cyclic ketones, and aromatic aldehydes, underscoring the scaffold's capacity to participate in complex annulation strategies. nih.gov The fundamental reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated ketones is a classic and novel method for accessing a range of 2-, 3-, and 4-substituted 7,8-dihydroquinolin-5(6H)-ones. mdpi.com
| Starting Materials | Reaction Type | Resulting Framework | Ref |
| 3-Amino-2-cyclohexen-1-ones + Vinamidinium salts | Cyclocondensation | 3-Substituted 7,8-dihydroquinolin-5(6H)-ones | rsc.org |
| 1,3-Cyclohexanediones + α,β-Unsaturated aldehydes + Ammonium acetate (B1210297) | Three-component condensation | 7,8-Dihydroquinolin-5(6H)-ones | rsc.org |
| Arylhydrazonopyrazole derivatives + Cyclic ketones + Aromatic aldehydes | Multicomponent reaction | Pyrazolo[1,5-a]quinoline derivatives | nih.gov |
| Cyclohexane-1,3-diones + β-Amino-αβ-unsaturated ketones | Condensation | Substituted 7,8-dihydroquinolin-5(6H)-ones | mdpi.com |
Scaffold for Combinatorial Library Synthesis and Chemical Diversity Generation
The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the generation of diverse molecular libraries for drug discovery and high-throughput screening. A scaffold is the central core of a compound to which various functional groups can be attached, allowing for the systematic exploration of chemical space.
The utility of closely related heterocyclic cores in library synthesis highlights the potential of the dihydroquinolinone framework. For example, a 36-membered library of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives was synthesized and evaluated for biological activity. scispace.com The 7,8-dihydroquinazolin-5(6H)-one core is a nitrogen analogue (azaanalogue) of the 7,8-dihydroquinolin-5(6H)-one scaffold, demonstrating that this general shape and functionality is amenable to library synthesis. scispace.com
The multi-component reactions used to synthesize the dihydroquinolinone core are inherently suited for combinatorial approaches. rsc.org By systematically varying the initial building blocks (e.g., different substituted 1,3-cyclohexanediones, a wide array of aldehydes, and various amines or ammonium sources), large libraries of derivatives can be rapidly assembled around the central this compound scaffold. This approach allows for the efficient generation of chemical diversity, which is crucial for identifying new lead compounds in medicinal chemistry.
Precursor for the Development of Analogues with Tunable Chemical Properties
The this compound structure is not just a rigid frame but a tunable precursor for developing analogues with specific, tailored properties. The ketone at the 5-position and the hydroxyl group at the 3-position are key handles for chemical modification.
For example, the parent 5,6-dihydro-8(7H)-quinolinone (an isomer) was synthesized and converted into a series of thiosemicarbazone analogues. mdpi.com These analogues were designed as semi-rigid versions of known antitumor agents, and several demonstrated anticancer activity in mouse models. mdpi.com This illustrates how the ketone functionality can be readily transformed into other functional groups to modulate biological activity.
Furthermore, the synthesis of various 3-substituted 7,8-dihydroquinolin-5(6H)-ones shows that the pyridine (B92270) ring can be readily functionalized. rsc.org The ability to introduce a wide range of aryl and heterocyclic substituents at the 3-position allows for fine-tuning of the molecule's steric and electronic properties. This tunability is essential for optimizing interactions with biological targets, such as enzymes or receptors, and for improving pharmacokinetic profiles. The 7,8-dihydroquinolin-5(6H)-one class of derivatives has been investigated for antitubercular and antifungal activities, indicating the therapeutic potential of these tailored analogues. rsc.org
Applications in Advanced Functional Materials Design
While the direct application of this compound in advanced materials is a developing area, the broader class of hydroxyquinoline isomers is well-established in materials science. Specifically, 8-hydroxyquinoline (B1678124) ("oxine") and its derivatives are renowned for their use in functional materials due to their excellent metal-chelating properties.
Derivatives of 8-hydroxyquinoline are cornerstone materials in Organic Light Emitting Diodes (OLEDs), where their metal complexes (e.g., with aluminum) serve as stable and efficient emissive and electron-transport layers. They are also widely employed as fluorescent chemosensors for detecting biologically and environmentally important metal ions. This functionality arises from the ability of the hydroxyl group and the pyridine nitrogen to form a stable chelate with a metal ion, a process that often significantly enhances the molecule's fluorescence emission.
Given that this compound possesses similar key functional motifs—a hydroxyl group and a heterocyclic nitrogen atom—it represents a promising, yet underexplored, candidate for the design of new functional materials. The specific positioning of these groups, along with the ketone functionality, could lead to novel chelating behaviors and unique photophysical properties upon complexation with metal ions. Further research into this area could unlock new applications in sensing, electronics, and catalysis.
Molecular Interactions and Mechanistic Studies in Biological Systems
Theoretical Frameworks for Biomolecular Recognition and Binding
The interaction of small molecules like 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one with biological macromolecules is governed by a variety of non-covalent forces. Theoretical frameworks such as molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in predicting and understanding these interactions.
Molecular docking simulations for quinolone derivatives have shed light on their binding modes within the active sites of various enzymes. For instance, studies on quinolone compounds targeting topoisomerase IV from Klebsiella pneumoniae have demonstrated the importance of hydrogen bonding and hydrophobic interactions in ligand binding. researchgate.net The hydroxyl group at the 3-position and the keto group at the 5-position of this compound are predicted to be key pharmacophoric features, potentially acting as hydrogen bond donors and acceptors, respectively. The aromatic ring system can engage in π-π stacking and hydrophobic interactions with amino acid residues in a protein's binding pocket.
Computational analyses of related 8-hydroxyquinoline (B1678124) derivatives have utilized Density Functional Theory (DFT) to investigate their reactive properties. researchgate.net Such studies help in understanding the molecule's electronic landscape, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity and the nature of interactions with biological targets. researchgate.net For this compound, the presence of both electron-donating (hydroxyl) and electron-withdrawing (keto) groups is expected to create a specific electrostatic potential that dictates its recognition and binding to a biological partner.
Table 1: Predicted Interaction Profile of this compound
| Functional Group | Potential Interaction Type | Interacting Partner in Biological Target |
|---|---|---|
| 3-Hydroxy | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |
| 5-Keto | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |
| Quinoline (B57606) Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
Investigation of Enzyme Inhibition Mechanisms at a Molecular Level
The structural features of this compound suggest its potential as an enzyme inhibitor. The quinoline core is a prevalent scaffold in many enzyme inhibitors. The mechanism of inhibition can vary and may include competitive, non-competitive, or uncompetitive inhibition. libretexts.orgyoutube.comyoutube.com
For example, studies on 3-hydroxyquinine (B22115) have shown it to be the principal metabolite of quinine, formed via CYP3A4-mediated hydroxylation. This metabolite itself can interact with and potentially inhibit various enzymes. The formation of 3-hydroxyquinine is significantly inhibited by known CYP3A4 inhibitors like ketoconazole, indicating a competitive binding at the active site. nih.gov Similarly, this compound could potentially act as a substrate or inhibitor for cytochrome P450 enzymes.
Furthermore, research on 4-hydroxyphenylketone derivatives as inhibitors of dimeric dihydrodiol dehydrogenases revealed that the 4-hydroxy group and the carbonyl group were crucial for potent inhibition. nih.gov These compounds acted as competitive inhibitors with respect to the dihydrodiol substrate, suggesting they bind to the same active site. nih.gov This provides a model for how this compound might inhibit dehydrogenases or other oxidoreductases, with its 3-hydroxy and 5-keto groups playing a critical role in binding to the enzyme's active site.
Table 2: Potential Enzyme Inhibition Mechanisms for Hydroxy-Quinolinone Scaffolds
| Enzyme Class | Potential Inhibition Mechanism | Key Interacting Groups | Reference Compound Example |
|---|---|---|---|
| Cytochrome P450 (e.g., CYP3A4) | Competitive Inhibition | Quinoline core, Hydroxyl group | 3-Hydroxyquinine nih.gov |
| Dihydrodiol Dehydrogenases | Competitive Inhibition | Hydroxyl group, Keto group | 4-Hydroxyacetophenone nih.gov |
| Topoisomerases | Competitive Inhibition | Quinoline core, Carboxylic acid (analog) | Levofloxacin researchgate.net |
Characterization of Receptor Binding Affinity and Selectivity (mechanistic and theoretical focus)
The affinity and selectivity of this compound for specific receptors are critical determinants of its potential biological activity. Molecular docking studies on 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been used to predict their binding affinity to the catalytic site of p38 mitogen-activated protein kinase (MAPK). researchgate.net These in silico approaches can help in identifying key interactions that govern binding energy and selectivity. For this compound, the hydroxyl and keto groups, along with the partially saturated ring system, would contribute to a specific three-dimensional conformation that could favor binding to certain receptor subtypes.
Modulatory Effects on Cellular Pathways and Processes (focus on molecular mechanism of action)
The interaction of this compound with enzymes or receptors can trigger a cascade of downstream events, modulating cellular signaling pathways. The activation or inhibition of these pathways ultimately leads to a physiological response. youtube.com
For instance, flavonoids, which also possess hydroxylated aromatic rings, are known to modulate key signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are crucial for cell survival, proliferation, and apoptosis. nih.gov It is plausible that this compound could exert similar effects by interacting with protein kinases or other signaling proteins within these cascades. The hydroxyl group could be crucial for forming hydrogen bonds with the kinase domain, potentially acting as a competitive inhibitor of ATP.
Furthermore, studies on 4-hydroxynonenal (B163490) (HNE), an aldehyde with a hydroxyl group, have shown its ability to modulate various signaling kinases, including protein kinase C and components of the MAPK complex. nih.gov HNE can lead to the up-regulation of receptor tyrosine kinases and down-regulation of the nuclear factor kappa B (NF-κB) system. nih.gov This suggests that a molecule like this compound, with its reactive functional groups, could similarly influence these critical cellular signaling networks.
Design Principles for Structure-Mechanism Relationships in Biological Contexts
Understanding the relationship between the chemical structure of a molecule and its biological mechanism is a cornerstone of drug design. For the this compound scaffold, several design principles can be inferred from studies of related compounds.
Structure-activity relationship (SAR) studies are fundamental in this regard. drugdesign.org For example, research on 4-hydroxy-2-quinolones has revealed important structural requirements for diuretic activity, such as the presence of an aryl fragment in the amide part of the molecule. researchgate.net For this compound, the position and nature of substituents on the quinoline ring would be critical. The hydroxyl group at position 3 is a key feature. Its role as a hydrogen bond donor is likely significant for biological activity. youtube.com The keto group at position 5 also presents a site for hydrogen bonding and potential chemical modification.
The degree of saturation in the heterocyclic ring can also influence activity. The dihydroquinolinone core provides a more flexible structure compared to a fully aromatic quinoline, which could allow for better conformational adaptation to a binding site. The presence of an aromatic ring within a drug molecule generally increases its lipid solubility, which is an important pharmacokinetic property. youtube.com
Development of Chemo-Biological Probes and Molecular Tools for Biological Systems
The intrinsic properties of the quinoline scaffold make it an attractive candidate for the development of chemo-biological probes. 8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties, which are often enhanced upon chelation with metal ions. scispace.com This has led to their use as fluorescent chemosensors for detecting metal ions in biological systems. scispace.com
While this compound itself may not be inherently fluorescent, its scaffold can be chemically modified to create fluorescent probes. For example, derivatives of 7-(diethylamino)-quinolin-2-(1H)-one have been synthesized and used as fluorescent probes in indicator displacement assays. nih.gov The interaction of these probes with a macrocycle resulted in a significant enhancement of their fluorescence emission. nih.gov Similarly, the this compound core could be functionalized with fluorophores or moieties that undergo a detectable change in their photophysical properties upon binding to a specific biological target. Such probes are invaluable tools for visualizing and quantifying biological processes in real-time. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies for 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one
The pursuit of novel, efficient, and environmentally benign synthetic routes to this compound and related structures is a cornerstone of future research. While classical methods exist, the focus is shifting towards methodologies that offer higher atom economy, reduced waste, and greater molecular complexity in fewer steps.
A promising strategy involves the one-pot cyclocondensation of 3-amino-2-cyclohexen-1-ones with symmetrical 2-(hetero)arylvinamidinium salts. clockss.org This approach provides a facile and efficient pathway to functionalized 3-substituted 7,8-dihydroquinolin-5(6H)-ones under mild conditions. clockss.org The reaction proceeds through a proposed mechanism involving the attack of the enamine's amino group on the vinamidinium salt, followed by elimination, cyclization, and a second elimination to afford the final product. clockss.org This method is advantageous due to its simple operation, mild reaction conditions, and the high yields achieved with readily available starting materials. clockss.org
Further research is anticipated in the development of green and atom-economical synthesis technologies. mdpi.comresearchgate.net For instance, the Oxone-mediated direct arylhydroxylation of N-arylcinnamamides has been shown to be an effective, atom-economy strategy for producing 3-hydroxyl-substituted dihydroquinolinones. mdpi.comresearchgate.net Future work could adapt such oxidative cyclization methods to substrates tailored for producing the this compound core. Additionally, exploring photoredox catalysis, as seen in the cyclization of N-arylacrylamides, presents a sustainable option for constructing the dihydroquinolinone framework. mdpi.comorganic-chemistry.org
Table 1: Synthesis of 3-Substituted 7,8-Dihydroquinolin-5(6H)-ones via Cyclocondensation This table summarizes the reaction of various vinamidinium salts with 3-amino-2-cyclohexen-1-one (B1266254), showcasing the yields under specific conditions as described in the literature.
Data sourced from HETEROCYCLES, Vol. 96, No. 11, 2018. clockss.org
Exploration of Unconventional Reactivity and Transformations of the Dihydroquinolinone Core
Beyond its synthesis, the dihydroquinolinone core is a platform for novel chemical transformations. Future research will likely focus on uncovering unconventional reactivity to generate diverse molecular architectures. The presence of a ketone, a hydroxyl group, and a secondary amine within the this compound structure provides multiple handles for chemical modification.
Emerging areas include the use of the dihydroquinolinone scaffold in cycloaddition reactions. For example, the inverse-electron-demand aza-Diels–Alder reaction has been successfully used to synthesize functionalized tetrahydroquinoline derivatives, demonstrating the potential for complex annulations. acs.org Applying such strategies to the enone moiety of this compound could lead to novel fused heterocyclic systems.
Furthermore, metal-catalyzed reactions offer a powerful tool for functionalization. Tandem radical addition/cyclization processes, catalyzed by metals like nickel, have been employed to synthesize other dihydroquinolinones and could be adapted for this specific scaffold. mdpi.com Similarly, exploring C-H activation strategies at various positions on the ring system would enable direct and efficient introduction of new substituents, bypassing the need for pre-functionalized starting materials.
Advanced Computational Methodologies for Predictive Chemical and Biological Behavior
Density Functional Theory (DFT) can be utilized to compute frontier molecular orbitals (FMOs), which helps in understanding the molecule's electronic characteristics and its behavior as an electrophile or nucleophile. nih.gov This theoretical insight can guide the design of new reactions and predict their outcomes. Computational models can also simulate spectroscopic data, such as NMR spectra, aiding in structure verification. nih.govnih.gov
Integration of this compound Scaffold into Multifunctional Chemical Systems
The concept of a "privileged scaffold" is central to medicinal chemistry, where a core molecular structure is capable of binding to multiple biological targets. nih.gov The quinoline (B57606) and dihydroquinolinone frameworks are considered versatile pharmacophores, and a key future direction is the integration of the this compound scaffold into more complex, multifunctional chemical systems. nih.gov
This can be achieved by creating hybrid molecules where the dihydroquinolinone core is linked to other pharmacologically active moieties. An example of this approach is the construction of tetrahydroquinoline-indole linked heterobiarenes, which combines two important skeletons from natural products and pharmaceuticals. acs.org This strategy aims to develop molecules with polypharmacology, capable of modulating multiple targets to treat complex diseases. nih.gov
Another emerging concept is the use of the scaffold in developing multifunctional materials. By attaching specific functional groups, the scaffold could be incorporated into larger systems like polymers or nanoparticles. capes.gov.br For instance, orthogonal "click" chemistry reactions could be used to sequentially attach different functional units to a polymer backbone containing the dihydroquinolinone motif, creating tailored materials for applications in diagnostics or drug delivery. capes.gov.br
Identification of New Classes of Biomolecular Targets through Mechanistic Investigations and Chemo-Biological Approaches
While some biological activities of 7,8-dihydroquinolin-5(6H)-ones, such as antitubercular and antifungal properties, have been reported, a vast landscape of potential biomolecular targets remains unexplored. clockss.org Future research will focus on elucidating the mechanisms of action and identifying new targets for derivatives of this compound.
Chemo-biological approaches, such as fragment-based drug discovery, offer a powerful method for target identification. nih.govnih.gov In this approach, small molecular fragments, potentially derived from the dihydroquinolinone core, are screened against panels of proteins to identify binding partners. This can uncover novel interactions that can be optimized to develop potent inhibitors or modulators.
Furthermore, mechanistic studies are crucial. For the broader class of quinoline hybrids, activities like the inhibition of cell proliferation, angiogenesis, and the induction of apoptosis have been noted. nih.gov Detailed investigations into how derivatives of this compound might influence these cellular pathways could reveal specific enzyme or receptor targets. The use of advanced cheminformatics and molecular docking can help rationalize these interactions at a molecular level, guiding the design of next-generation compounds with improved potency and selectivity for newly identified targets. nih.govnih.gov
Q & A
Q. What are the most efficient synthetic routes for 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one?
The one-step microwave-assisted synthesis using cyclohexane-1,3-dione and a proline catalyst is highly efficient, achieving 98% yield. This method involves sequential Michael addition, cyclization, and aromatization under microwave irradiation (20 minutes), monitored by TLC for reaction progress . Alternative routes, such as conventional heating in acetic acid, result in lower yields due to incomplete cyclization or side reactions .
Q. How is this compound characterized using spectroscopic methods?
Key characterization involves 1H NMR and 13C NMR :
- 1H NMR (CDCl₃): Pyridine protons appear at 8.49 ppm, piperidine protons at 7.80 ppm .
- 13C NMR : Carbonyl (C=O) and conjugated carbons (C=C(H)) resonate at 168.71 ppm and 164.31–140.17 ppm, respectively .
Mass spectrometry (LC/MS or HRMS) further confirms molecular weight and fragmentation patterns .
Q. What are the common derivatives of this compound used in medicinal chemistry?
Derivatives include:
- Chloro-substituted analogs (e.g., 2-Chloro-7,8-dihydroquinolin-5(6H)-one) for antibacterial and anticancer applications .
- Trifluoromethylated scaffolds synthesized via Beckmann rearrangement for drug-like property optimization .
- Arylalkyl-substituted variants (e.g., 3-Arylmethyl derivatives) explored as intermediates in bioactive molecule synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time (20 minutes vs. hours) and suppresses side products like partially cyclized intermediates .
- Catalyst selection : Proline enhances regioselectivity and yield compared to non-catalytic methods .
- Solvent systems : Acetonitrile with phosphorous oxychloride facilitates clean derivatization (e.g., chlorination) .
Q. What mechanistic insights explain the formation of this compound via microwave-assisted synthesis?
The mechanism involves three stages:
Michael addition : Cyclohexane-1,3-dione reacts with enamine intermediates to form adducts.
Cyclization : Microwave irradiation promotes rapid ring closure via S3 cyclo-addition, forming tetrahydroquinoline-dione intermediates .
Aromatization : Dehydration under microwave conditions yields the final product . Kinetic studies suggest microwave-specific thermal effects accelerate these steps .
Q. How do structural modifications influence biological activity and pharmacokinetics?
- Substituent effects : Chlorination at position 2 enhances antibacterial activity by improving membrane permeability . Trifluoromethyl groups increase metabolic stability but may reduce solubility .
- Scaffold rigidity : Saturation of the quinoline ring (e.g., 7,8-dihydro vs. fully aromatic) affects binding to targets like nicotinic acetylcholine receptors .
- Pharmacokinetic profiling : Derivatives with logP values ~2.09 (Crippen method) exhibit balanced solubility and permeability, critical for oral bioavailability .
Methodological Considerations for Data Contradictions
- Yield discrepancies : Microwave synthesis (98% yield) vs. conventional methods (low yields) highlight the importance of reaction kinetics and energy input .
- Spectral assignments : Overlapping NMR signals (e.g., piperidine vs. pyridine protons) can be resolved using 2D techniques (COSY, HSQC) or deuterated solvents .
- Biological variability : Differences in anticancer activity between derivatives (e.g., thiosemicarbazones vs. trifluoromethylated analogs) necessitate structure-activity relationship (SAR) studies with standardized assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
